2-(4-(2-Bromoethyl)phenoxy)tetrahydro-2H-pyran
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Overview
Description
2-(4-(2-Bromoethyl)phenoxy)tetrahydro-2H-pyran is a halogenated heterocycle used as a building block in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-(2-Bromoethyl)phenoxy)tetrahydro-2H-pyran can be synthesized using 2-bromoethanol as a starting reagent . The synthesis involves the reaction of 2-bromoethanol with tetrahydro-2H-pyran under specific conditions to form the desired compound . The reaction typically requires a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Bromoethyl)phenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- **Reducing
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Properties
Molecular Formula |
C13H17BrO2 |
---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-[4-(2-bromoethyl)phenoxy]oxane |
InChI |
InChI=1S/C13H17BrO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8-10H2 |
InChI Key |
VFBJKDYZZKUKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CCBr |
Origin of Product |
United States |
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